molecular formula C23H25ClN2O4S B1679046 Ponesimod CAS No. 854107-55-4

Ponesimod

Cat. No. B1679046
CAS RN: 854107-55-4
M. Wt: 461.0 g/mol
InChI Key: LPAUOXUZGSBGDU-ULCCENQXSA-N
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Description

Ponesimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .


Synthesis Analysis

This compound is synthesized using isothiocyanate as a raw material by chemical reaction . The specific synthesis steps involve a three-component coupling of isothiocyanate 16.1, n-propylamine, and 2-bromoacetyl bromide 16.2 to construct the thiazolidine-4-one core 16.3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H25ClN2O4S .


Chemical Reactions Analysis

This compound is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 460.97 .

Scientific Research Applications

Application in Multiple Sclerosis Treatment

Ponesimod is recognized as a second-generation selective sphingosine 1-phosphate (S1P) receptor modulator. It's primarily used as a disease-modifying treatment for multiple sclerosis (MS). Clinical studies have identified its efficacy in preventing relapses in patients with relapsing-remitting MS (RRMS). This compound showcases superior efficacy when compared to teriflunomide, another medication used for the same condition. Notably, this compound's selectivity for the S1-P1 receptor and its short half-life, allowing for a quick reversal of immunosuppressive effects, are seen as advantages over other S1-P receptor modulators. However, further long-term studies and direct comparison studies with other disease-modifying treatments are needed to solidify its role in patient care and clinical practice (Alnaif, Oiler, & D’Souza, 2022).

Comparative Efficacy and Safety

This compound has been the subject of systematic reviews focusing on its efficacy and safety in treating MS. One such review found that this compound reduced the annualized relapse rate by 30.5%, disability accumulation rate by 58%, and the score of the Fatigue Symptom and Impact Questionnaire–Relapsing Multiple Sclerosis mean score by 3.57. The drug exhibits a favorable risk: benefit and convenience profile, with relatively fewer side effects compared to other S1P drugs like fingolimod. This makes this compound a recently regarded potential SIP‐1 drug for treating MS, although further studies are encouraged to confirm these findings (Thapa, Shah, Subedi, Bagherieh, Chand, Mirmosayyeb, & Eckert, 2022).

Potential in Psoriasis and Psoriatic Arthritis Treatment

In addition to its application in MS, this compound has been explored in the context of psoriasis and psoriatic arthritis treatment. It's part of a class of new oral therapies that are either in use or under development for these conditions. Despite the high efficacy of biologics, the preference for oral therapies and their distinct risk–benefit profile makes the exploration of drugs like this compound significant. However, the current understanding acknowledges that this compound, along with other novel oral therapies, has a modest efficacy profile. The key limitations include the modest efficacy and safety profile limitations. More extensive clinical trials and observational studies are necessary to conclusively determine the role of these agents, including this compound, in the treatment paradigm for psoriasis and psoriatic arthritis (Yiu & Warren, 2016).

Mechanism of Action

Target of Action

Ponesimod is a selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor expressed on the surface of lymphocytes, a type of white blood cell . This receptor plays a crucial role in the regulation of lymphocyte trafficking, which is pivotal in immune response .

Mode of Action

This compound works by binding to the S1P1 receptor on the surface of lymphocytes . This binding prevents the lymphocytes from leaving the lymph nodes, thereby reducing their availability in the blood circulation . By sequestering lymphocytes in the lymph nodes, this compound prevents these cells from contributing to an autoimmune reaction, reducing inflammation and damage in diseases like multiple sclerosis .

Biochemical Pathways

This compound’s interaction with the S1P1 receptor influences several biochemical pathways. It reduces the activation of pro-inflammatory pathways, such as those involving Toll-like receptor 4 (TLR4) and signal transducer and activator of transcription 1 (Stat1), while promoting the activation of anti-inflammatory pathways, such as those involving Stat6 . These changes in cellular signaling pathways contribute to the drug’s immunomodulatory effects.

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with a terminal half-life of 33 hours . It is rapidly and almost completely absorbed orally, with an absolute oral bioavailability of 84% . Peak plasma and blood concentrations are reached within 2-4 hours . This compound is highly metabolized, and the parent compound, along with its two major non-clinically active metabolites, are mainly excreted in the feces (57.3-79.6%) and to a lesser extent in the urine (10.3-18.4%) .

Result of Action

The binding of this compound to the S1P1 receptor results in a dose-dependent reduction of peripheral lymphocyte counts . This effect is sustained with continued daily oral dosing and is rapidly reversible upon drug discontinuation . In the context of multiple sclerosis, this leads to a decrease in the number of Iba-1+ microglia and GFAP+ astrocytes, and the size and number of amyloid plaques, while improving spatial memory .

Action Environment

For instance, the drug’s pharmacokinetics are minimally affected by food

Safety and Hazards

Ponesimod may cause serious side effects such as slow heartbeats, chest pain, shortness of breath, sudden confusion, severe headache, vision loss, liver problems, skin changes, and symptoms of infection . It can also slow your heart rate when you start taking it .

Future Directions

Ponesimod has been studied in 16 phase I, one phase II, and one phase III clinical studies . The selected maintenance dose has been shown to be superior in reducing annualized relapse rate (ARR) when compared with teriflunomide in a pivotal phase III study . More selective modulators are being developed .

Biochemical Analysis

Biochemical Properties

Ponesimod plays a crucial role in biochemical reactions by interacting with sphingosine-1-phosphate receptors, particularly subtype 1 (S1P1). This interaction prevents lymphocytes from leaving lymph nodes, thereby reducing the number of lymphocytes in peripheral blood . This compound binds with high affinity to S1P1 receptors, leading to receptor internalization and degradation, making cells refractive to further stimulation by sphingosine-1-phosphate .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in multiple sclerosis, this compound reduces the migration of lymphocytes into the central nervous system, thereby decreasing inflammation and neuronal damage . Additionally, this compound has been shown to reduce neuroinflammation and increase amyloid-beta clearance in Alzheimer’s disease models by modulating toll-like receptor 4 and sphingosine-1-phosphate receptor 1 interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sphingosine-1-phosphate receptor 1 with high affinity. This binding prevents lymphocytes from egressing from lymph nodes, reducing their presence in peripheral blood . The modulation of S1P1 receptor by this compound leads to receptor internalization and degradation, making the cells less responsive to further stimulation by sphingosine-1-phosphate . This mechanism is crucial in reducing the inflammatory response in multiple sclerosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed, reaching peak plasma concentrations within 2-4 hours . Its effects on lymphocyte counts are dose-dependent and reversible upon discontinuation of the drug. Total lymphocyte counts return to normal levels within one week after stopping treatment . The stability and degradation of this compound have been well-characterized, with a terminal half-life of approximately 33 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-dependent reductions in lymphocyte counts have been observed, with higher doses leading to more significant reductions . At high doses, this compound has been shown to attenuate inflammation, demyelination, and axonal loss in the brain and spinal cord of mice with experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is extensively metabolized via multiple pathways, including direct glucuronidation and cytochrome P450-mediated oxidation . The primary metabolites are excreted mainly in the feces, with a smaller proportion excreted in the urine . The metabolic pathways involved in the biotransformation of this compound are crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with sphingosine-1-phosphate receptors. It is highly metabolized, and the parent compound, along with its major metabolites, is mainly excreted in the feces . The distribution of this compound within the body is characterized by a moderate volume of distribution at steady state .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, sphingosine-1-phosphate receptor 1. The internalization and degradation of this receptor upon binding with this compound lead to its localization within lysosomes . This subcellular localization is essential for the drug’s mechanism of action and its ability to modulate immune responses effectively.

properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234631
Record name Ponesimod
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Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Ponesimod
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Mechanism of Action

The sphingosine 1-phosphate receptor 1 (S1P1R) is expressed on the surface of lymphocytes and detects sphingosine 1-phosphate (S1P) at nanomolar concentrations. S1P is a metabolite of the cell membrane component, sphingomyelin. As sphingomyelin degrades, lymphocytes respond to agonism of S1P1R by concentration gradients of S1P. Lymphocytes leave the lymphoid organs in response to higher concentrations of S1P in blood and lymph. Ponesimod modulates this response by stimulating and internalizing S1P1R on lymphocytes, effectively blinding them to concentration gradients of S1P, reducing the number of lymphocytes in blood. Ponesimod is roughly 650 times more selective for S1P1R than S1P.
Record name Ponesimod
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CAS RN

854107-55-4
Record name Ponesimod [USAN:INN]
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Record name Ponesimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ponesimod
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Record name (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one
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Record name PONESIMOD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Ponesimod?

A1: this compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , , , , , , ]

Q2: How does this compound interact with S1P1?

A2: this compound binds to S1P1 and initially activates the receptor. This activation is followed by receptor internalization and degradation, effectively leading to functional antagonism of S1P1. [, , ]

Q3: What are the downstream consequences of this compound's interaction with S1P1?

A3: this compound's action on S1P1 prevents the egress of lymphocytes from lymphoid organs, leading to a decrease in circulating lymphocytes, particularly T and B cells. [, , , , , , , ]

Q4: What is the significance of the reduction in circulating lymphocytes mediated by this compound?

A4: By sequestering lymphocytes in lymphoid organs, this compound reduces the infiltration of these immune cells into the central nervous system (CNS) and other target tissues, thus mitigating inflammation. [, , , , , , , ]

Q5: Does this compound affect all lymphocyte subpopulations equally?

A5: No, different T lymphocyte subsets exhibit differential sensitivities to this compound. Naïve T cells are more sensitive than memory T cells, and CD4+ T cells are more sensitive than CD8+ T cells or CD4+CD25+ T regulatory cells. []

Q6: Does this compound impact other cell types relevant to neuroinflammation?

A6: Research suggests that this compound also affects astrocytes, particularly by reducing the expression of genes associated with neuroinflammation and disease progression in these cells. []

Q7: How does this compound's action on astrocytes contribute to its therapeutic effect?

A7: By inhibiting astrocyte-mediated neuroinflammation, this compound may contribute to neuroprotection and potentially prevent demyelination in the CNS. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C29H32ClN3O4S, and its molecular weight is 554.1 g/mol. [, ]

Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A9: Studies on this compound analogues suggest that modifications to the 2-propylimino and benzylidene substituents can impact aqueous solubility and S1P1 binding affinity. For instance, incorporating a 2-oxetan-3-ylimino group increased solubility while maintaining potency. []

Q10: Have any specific structural modifications been identified that enhance this compound's properties?

A10: Replacing the n-propyl group with a 2-oxetan-3-ylimino group in the this compound structure resulted in improved aqueous solubility while maintaining similar potency to the parent compound. []

Q11: What is the typical route of administration for this compound?

A11: this compound is designed for oral administration. [, , , , , , , ]

Q12: What is the absorption profile of this compound?

A12: this compound exhibits relatively fast absorption, with a time to peak concentration (Tmax) ranging from 2 to 4 hours. [, , , ]

Q13: How is this compound metabolized in the body?

A13: this compound undergoes extensive metabolism, primarily in the liver. Two major inactive metabolites, ACT-204426 (M12) and ACT-338375 (M13), have been identified. [, , ]

Q14: What are the primary routes of this compound elimination?

A14: The majority of this compound and its metabolites are eliminated through feces, with a smaller proportion excreted in urine. [, ]

Q15: What is the elimination half-life of this compound?

A15: this compound has an elimination half-life of approximately 30 hours, allowing for once-daily dosing. [, , , ]

Q16: Does food intake affect this compound pharmacokinetics?

A16: Food has a minimal effect on this compound pharmacokinetics. [, ]

Q17: What is the impact of hepatic or renal impairment on this compound disposition?

A17: Severe hepatic impairment significantly increases this compound exposure, necessitating dose adjustments. Renal impairment has a less pronounced effect on this compound pharmacokinetics. []

Q18: What is the primary pharmacodynamic effect of this compound?

A18: this compound induces a dose-dependent reduction in total lymphocyte count, which is reversible within approximately one week of discontinuation. [, , , , , , , ]

Q19: Does this compound affect heart rate?

A19: Yes, this compound can transiently decrease heart rate, particularly after the first dose. [, , , , , ]

Q20: How can the initial heart rate effects of this compound be mitigated?

A20: Gradual up-titration of the dose over several days has been shown to effectively minimize the initial heart rate effects of this compound. [, , , , , ]

Q21: Has this compound demonstrated efficacy in preclinical models of multiple sclerosis?

A21: Yes, this compound has shown efficacy in experimental autoimmune encephalomyelitis (EAE), a common animal model of multiple sclerosis. It reduces disease severity and relapse rates in both preventative and therapeutic settings. [, , ]

Q22: Are there preclinical data suggesting synergistic effects of this compound in combination with other agents?

A22: Yes, preclinical studies suggest that combining this compound with Dimethyl fumarate (DMF) may synergistically reduce disease activity in EAE models compared to either drug alone. [, ]

Q23: Has this compound been investigated in preclinical models of other diseases?

A23: Yes, research indicates this compound's potential in autoimmune diabetes. In NOD mice, it prevented diabetes development and, when combined with a CD3 antibody, promoted disease remission and self-tolerance restoration. []

Q24: What are the most commonly reported adverse events associated with this compound?

A24: The most frequent adverse events observed with this compound include nasopharyngitis, headache, upper respiratory tract infection, and transient bradycardia. [, , , ]

Q25: Are there any specific safety concerns associated with this compound use?

A25: this compound's use requires careful monitoring due to potential cardiac effects, particularly bradycardia and atrioventricular block. A gradual dose titration regimen is employed to mitigate these risks. [, , , , , , , ]

Q26: Are there any known drug-drug interactions with this compound?

A26: As this compound is primarily metabolized by the liver, co-administration with strong inhibitors or inducers of hepatic enzymes should be approached with caution. []

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